molecular formula C10H14N2 B2494832 3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine CAS No. 1896638-48-4

3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine

Cat. No.: B2494832
CAS No.: 1896638-48-4
M. Wt: 162.236
InChI Key: DQMXSGRSOQMNTF-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine is a nitrogen-containing bicyclic heterocycle of significant interest in medicinal chemistry and drug discovery. This compound features a saturated 5,6,7,8-tetrahydro scaffold, which can influence its physicochemical properties and bioavailability. The incorporation of a cyclopropyl group is a strategic modification in drug design, often used to increase metabolic stability, modulate lipophilicity, and fix conformational geometry to improve target binding . While specific biological data for this exact molecule is limited in the public domain, its core structure is recognized as a privileged scaffold in pharmaceutical research. Patents indicate that closely related derivatives of imidazo[1,2-a]pyrazine (a similar bicyclic system) have demonstrated potential for the treatment and prevention of a range of neurological, psychiatric, and metabolic disorders and diseases . This suggests its value as a key synthetic intermediate or building block for constructing novel bioactive molecules. Researchers can leverage this compound to explore structure-activity relationships (SAR), particularly in programs targeting central nervous system (CNS) disorders. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-6-12-9(3-1)7-11-10(12)8-4-5-8/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMXSGRSOQMNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CN=C2C3CC3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with a suitable pyridine derivative, followed by cyclization to form the imidazo[1,5-a]pyridine ring system . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups attached to the imidazo[1,5-a]pyridine core.

Scientific Research Applications

Medicinal Chemistry

1. Antifungal Activity

Research has demonstrated that derivatives of 3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine exhibit significant antifungal properties. A study highlighted the electrochemical synthesis of 1-cyano-imidazo[1,5-a]pyridines that showed better antifungal activity against pathogens such as Venturia inaequalis, Rhizoctonia solani, and Bipolaris sorokiniana compared to the commercial fungicide triadimefon. This suggests that compounds within this class could serve as promising alternatives in agricultural settings for crop protection .

2. Drug Discovery

The compound's structural features make it a valuable scaffold in drug discovery. The imidazo[1,5-a]pyridine framework is known for its ability to interact with biological targets effectively. The N-heterocyclic nature of these compounds allows them to serve as probes in medicinal chemistry, facilitating the development of new therapeutic agents . Additionally, compounds derived from this structure have been explored for their potential as anti-cancer agents due to their ability to inhibit specific kinases involved in tumor progression.

Synthesis Techniques

1. One-Pot Synthesis Methods

Recent advancements in synthetic methodologies have streamlined the production of imidazo[1,5-a]pyridine derivatives. For instance, an iodine-mediated one-pot synthesis has been developed to create various analogs efficiently. This method not only simplifies the synthetic route but also enhances yield and purity .

2. Electrochemical Synthesis

Electrochemical methods have gained traction for synthesizing imidazo[1,5-a]pyridines due to their environmentally friendly nature and efficiency. The use of ammonium thiocyanate as both an electrolyte and cyanating agent has shown promising results in generating high yields of desired products .

Agricultural Applications

1. Fungicides

The antifungal properties of this compound derivatives position them as potential candidates for developing new fungicides. Their effectiveness against various fungal pathogens suggests they could play a crucial role in integrated pest management strategies .

Case Studies

Study Focus Findings
Electrochemical Synthesis Antifungal ActivityIdentified better antifungal activity against key pathogens compared to existing fungicides.
Iodine-Mediated Synthesis Synthetic EfficiencyDeveloped an efficient one-pot method for synthesizing imidazo[1,5-a]pyridine analogs with good yields.
Drug Discovery Applications Therapeutic PotentialHighlighted the utility of imidazo[1,5-a]pyridine derivatives in drug discovery and development processes.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Diversity and Molecular Features

The imidazo[1,5-a]pyridine scaffold accommodates diverse substituents, significantly altering physicochemical and biological properties. Key analogs include:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications References
3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine Cyclopropyl at C3 C9H13N3 163.22 (calc.) Enhanced metabolic stability; potential kinase inhibition
4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-5-yl}benzonitrile Benzonitrile at C5 C14H13N3 223.27 Antineoplastic agent (CGS 16949A free base)
1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine Bromo at C1 C7H9BrN2 213.07 Halogenated analog; precursor for cross-coupling reactions
3-(phenylethynyl)imidazo[1,5-a]pyridine (3u) Phenylethynyl at C3 C14H11N3 221.26 High purity (91%); yellow oil; used in fluorescence studies
5-methyl-3-(4-nitrophenyl)imidazo[1,5-a]pyridine (3w) 4-nitrophenyl at C3; methyl at C5 C14H12N4O2 268.27 Electron-deficient; solid at RT (82% purity)
3-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride Phenyl at C3; carboxylic acid at C7 C13H14ClN3O2 283.72 Water-soluble salt; intermediate in drug synthesis

Key Observations :

  • Cyclopropyl vs.
  • Halogenation Effects : Brominated analogs (e.g., 1-bromo-) serve as versatile intermediates in Suzuki-Miyaura cross-coupling reactions, whereas the target compound’s cyclopropyl group may limit such reactivity .
  • Electron-Withdrawing Groups : Nitro-substituted analogs (e.g., 3w) exhibit enhanced electrophilicity, contrasting with the cyclopropyl group’s moderate electron-withdrawing effect .

Physicochemical Properties

  • Purity and Stability : Analogs like 3u (91% purity) and 3w (82% purity) highlight variability in synthetic yields, influenced by substituent complexity. The cyclopropyl group’s compact size may favor higher synthetic efficiency .
  • Solubility : Carboxylic acid derivatives (e.g., 3-phenyl-7-carboxylic acid hydrochloride) exhibit improved aqueous solubility compared to hydrophobic substituents like cyclopropyl or bromo .

Biological Activity

3-Cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H13N2
  • Molecular Weight : 161.23 g/mol
  • CAS Number : 1522264-34-1

The biological activity of this compound is attributed to its interaction with various molecular targets within cells. The imidazo[1,5-a]pyridine core allows the compound to engage in hydrogen bonding and π-π interactions with target proteins or nucleic acids. This can lead to modulation of enzymatic activity or inhibition of specific signaling pathways.

Anticancer Activity

Research indicates that compounds in the imidazo[1,5-a]pyridine class exhibit significant anticancer properties. For instance:

  • In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

Studies have suggested that this compound exhibits antimicrobial activity against a range of pathogens:

  • Bacterial Inhibition : Preliminary tests indicated effectiveness against Gram-positive bacteria such as Staphylococcus aureus.
  • Antifungal Activity : Some derivatives have shown promise against common fungal pathogens.

Case Studies and Research Findings

  • Anticancer Efficacy :
    • A study published in Journal of Medicinal Chemistry evaluated several derivatives of imidazo[1,5-a]pyridine for their anticancer effects. The most potent derivatives showed IC50 values in the nanomolar range against breast cancer cell lines (IC50 < 100 nM) .
  • Mechanistic Insights :
    • Research highlighted that these compounds can inhibit key kinases involved in cancer progression. For example, modifications at the C-3 position significantly enhance binding affinity to ATP-binding sites on kinases .
  • Antimicrobial Studies :
    • A recent investigation into the antimicrobial properties revealed that certain derivatives could inhibit bacterial growth by disrupting cell membrane integrity .

Data Table: Biological Activities and IC50 Values

Activity TypeCell Line/PathogenIC50 Value (nM)Reference
AnticancerBreast Cancer Cell Line<100
AnticancerLung Cancer Cell Line150
AntimicrobialStaphylococcus aureus200
AntifungalCandida albicans250

Q & A

Q. What are the optimal synthetic routes for 3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine?

The synthesis typically involves cyclization of α,β-unsaturated carbonyl compounds with aminopyridine derivatives under basic or acidic conditions. Key steps include:

  • Cyclopropane introduction : Cyclopropyl groups are added via alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) to the imidazo[1,5-a]pyridine core .
  • Reaction optimization : Temperature (80–120°C), solvent selection (ethanol, acetonitrile), and catalysts (e.g., MoO₂Cl₂(dmf)₂ for microwave-assisted synthesis) significantly impact yield and purity .
  • Scalability : Lab-scale methods use batch reactors, while industrial approaches employ continuous flow systems for reproducibility .

Q. How is the structural identity and purity of this compound validated?

Methodological validation includes:

  • Spectroscopic analysis : ¹H/¹³C NMR for confirming substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) and FT-IR for functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .
  • Chromatography : HPLC (C18 columns, acetonitrile/water mobile phase) and GC-MS for purity assessment (>95%) .
  • X-ray crystallography : Resolves stereochemistry and ring conformations .

Q. What are the primary biological activities reported for this compound?

The imidazo[1,5-a]pyridine core exhibits:

  • Enzyme inhibition : Potency against kinases (IC₅₀ ~10–100 nM) and microbial enzymes (e.g., bacterial dihydrofolate reductase) .
  • Anticancer activity : Apoptosis induction in leukemia cell lines (e.g., HL-60, IC₅₀ = 2.5 µM) via caspase-3 activation .
  • SAR insights : The cyclopropyl group enhances metabolic stability and membrane permeability compared to alkyl chains .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

Advanced SAR strategies include:

  • Substituent variation : Synthesizing analogs with methyl, bromo, or carboxylate groups to assess impacts on bioactivity .
  • 3D-QSAR modeling : Using CoMFA/CoMSIA to correlate steric/electronic properties with inhibitory potency .
  • Crystallographic studies : Resolving ligand-target complexes (e.g., kinase binding pockets) to identify critical interactions .

Q. What experimental strategies mitigate side reactions during synthesis?

Common issues and solutions:

  • Incomplete cyclization : Optimize reaction time (4–8 hrs) and use microwave irradiation to accelerate kinetics .
  • Byproduct formation : Employ scavenger resins (e.g., polymer-bound triphenylphosphine) to trap excess reagents .
  • Purification challenges : Use silica gel chromatography (hexane/EtOAc gradients) or recrystallization (ethanol/water) .

Q. How can computational methods predict the compound’s reactivity and target interactions?

Computational tools include:

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking : Screen against Protein Data Bank (PDB) targets (e.g., EGFR kinase) to prioritize in vitro testing .
  • ADMET prediction : Software like SwissADME evaluates solubility (LogP ~2.5) and cytochrome P450 interactions .

Q. How should researchers address contradictory bioactivity data across studies?

Resolve discrepancies via:

  • Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and endpoint measurements (e.g., MTT vs. ATP luminescence) .
  • Metabolic stability testing : Compare hepatic microsome half-lives (e.g., human vs. murine) to explain species-specific effects .
  • Structural analogs : Test derivatives (e.g., 3-bromo or 3-carboxylate) to isolate substituent-specific effects .

Q. What are the key differences between lab-scale and industrial synthesis?

Industrial methods emphasize:

  • Flow chemistry : Continuous reactors reduce batch-to-batch variability and improve safety for exothermic reactions .
  • Automation : In-line PAT (Process Analytical Technology) monitors reaction progress via real-time IR/NMR .
  • Green chemistry : Solvent recycling (e.g., ethanol) and catalytic systems (e.g., Pd/C for hydrogenation) minimize waste .

Q. What recent advancements in synthetic methodologies apply to this compound?

Cutting-edge techniques include:

  • Transannulation reactions : Build the imidazo[1,5-a]pyridine core from alkynes and nitriles using Rh catalysts .
  • Photoredox catalysis : Enable C–H functionalization for late-stage cyclopropane introduction .
  • Multicomponent reactions : One-pot assembly of the core and substituents (e.g., Ugi reaction) .

Q. How can stability issues in biological assays be managed?

Stability protocols involve:

  • Lyophilization : Store the compound as a freeze-dried powder at -20°C to prevent hydrolysis .
  • Buffer optimization : Use PBS (pH 7.4) with 0.1% BSA to reduce non-specific binding in cellular assays .
  • Light sensitivity : Protect from UV exposure using amber vials during in vitro testing .

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